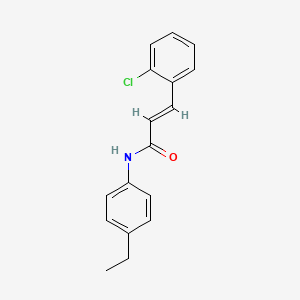
3-(2-chlorophenyl)-N-(4-ethylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "3-(2-chlorophenyl)-N-(4-ethylphenyl)acrylamide," is a chemical that belongs to the class of acrylamides, which are known for their various industrial and scientific applications. Although the specific compound has not been directly discussed in the literature, related compounds have been synthesized and analyzed for their properties and potential applications.
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the cycloaddition reaction or Claisen-Schmidt Condensation reaction, providing a foundation for understanding the synthetic routes that could be applied to our compound of interest (Wang et al., 2007).
Molecular Structure Analysis
Molecular structure determination, often through methods like X-ray diffraction, plays a crucial role in understanding the physical and chemical properties of a compound. The detailed molecular structure helps in predicting the behavior of the compound under various conditions (Johnson et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of acrylamides are influenced by their functional groups and molecular structure. Studies on similar compounds highlight their reactivity, including polymerization reactions and the formation of copolymers, which can be used to infer the behavior of "3-(2-chlorophenyl)-N-(4-ethylphenyl)acrylamide" (Thamizharasi et al., 1999).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and molecular weight distribution are essential for determining the applicability of a compound in various fields. Studies on related acrylamides provide insights into these aspects, suggesting similar properties can be expected for our compound of interest (Spiliopoulos & Mikroyannidis, 1996).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various chemical conditions, and the ability to undergo specific reactions, are crucial for the practical application of any compound. While direct studies on "3-(2-chlorophenyl)-N-(4-ethylphenyl)acrylamide" are not available, research on structurally similar compounds provides valuable insights into potential chemical properties and reactivities (Patel & Panchal, 2012).
科学的研究の応用
Chemistry and Biochemistry of Acrylamide
Acrylamide, a molecule closely related to the compound of interest, has been extensively studied for its applications and safety concerns. It is an industrially significant compound used in the synthesis of polyacrylamide, which has applications ranging from soil conditioning and wastewater treatment to uses in cosmetic, paper, and textile industries. Acrylamide's reactivity and its role in the formation of polymers suggest a potential research direction for derivatives like "3-(2-chlorophenyl)-N-(4-ethylphenyl)acrylamide" in material science and industrial applications (Friedman, 2003).
Fluorescence Quenching Studies
The quenching of tryptophanyl fluorescence by acrylamide has been used to probe the exposure of tryptophan residues in proteins. This highlights acrylamide's utility in biochemical research, particularly in studying protein structure and dynamics. Such applications could potentially extend to derivatives of acrylamide in understanding protein interactions and conformations (Eftink & Ghiron, 1976).
Environmental and Health Applications
Research into acrylamide's environmental and health impacts, such as its potential for forming in processed foods and its toxicological profile, underscores the importance of understanding and regulating its use. While the specific compound "3-(2-chlorophenyl)-N-(4-ethylphenyl)acrylamide" was not mentioned, this context suggests a research avenue in assessing the safety and environmental effects of acrylamide derivatives (Becalski et al., 2003).
Polymer Science and Catalysis
The synthesis of polymers with specific functional groups, as well as studies on their applications in catalysis, offer another potential research area for acrylamide derivatives. For example, polymers derived from acrylamide have been investigated for their tunable properties and applications in responsive materials and catalysis, suggesting that "3-(2-chlorophenyl)-N-(4-ethylphenyl)acrylamide" could be explored for similar purposes (Jiang et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-2-13-7-10-15(11-8-13)19-17(20)12-9-14-5-3-4-6-16(14)18/h3-12H,2H2,1H3,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQYPRYNOUJVCQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

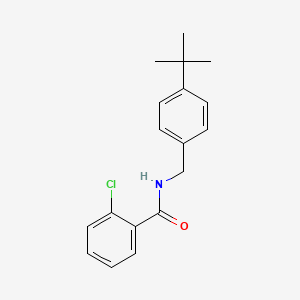
![4-{[(4-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5562191.png)
![ethyl 4-({[4-(ethoxycarbonyl)phenyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5562202.png)
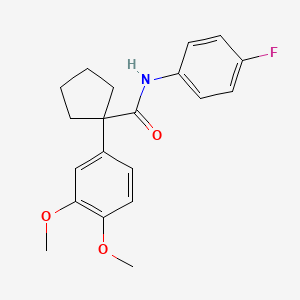
![5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(1-phenylcyclopropyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5562209.png)
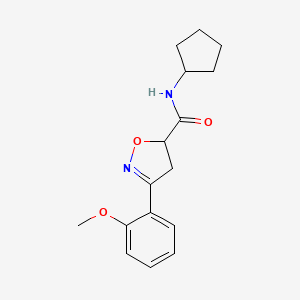
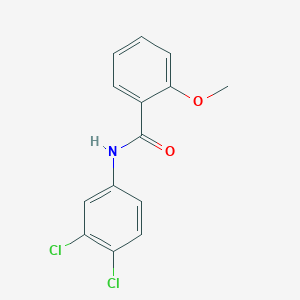
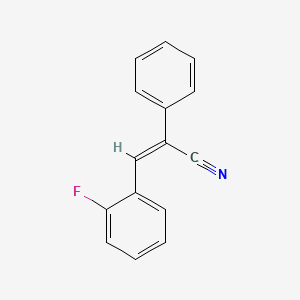
![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)
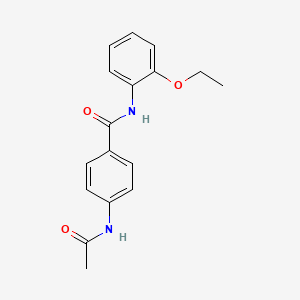
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5562243.png)
![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5562249.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5562258.png)
![7-(2-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5562279.png)